RWJ52353

Adrenergic Receptor Binding Affinity Analgesia

Researchers requiring selective α2D-adrenergic activation face limited options-generic α2 agonists lack the subtype fidelity needed for clean mechanistic data. RWJ52353 hydrochloride solves this with a Ki of 1.5 nM at α2D-AR and >170-fold selectivity over α2A/α2B subtypes. - Demonstrates oral analgesic efficacy in rodent visceral pain models (ED50 = 11.6-15.1 mg/kg). - Validated as a chemical probe for OCT transporter interaction studies (rOCT1 IC50: 100 μM; rOCT2 IC50: 20 μM). - ≥98% HPLC purity; supplied as a solid with Certificates of Analysis per batch.

Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
CAS No. 245744-13-2
Cat. No. B588683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ52353
CAS245744-13-2
Synonyms4-(6,7-Dihydrobenzo[b]thien-4-yl)-1H-imidazole Hydrochloride;  RWJ 52353 Hydrochloride; 
Molecular FormulaC11H11ClN2S
Molecular Weight238.74 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=C1)C3=CN=CN3.Cl
InChIInChI=1S/C11H10N2S.ClH/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1;/h2,4-7H,1,3H2,(H,12,13);1H
InChIKeyLIHWQUZNTRDJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RWJ52353: α2D Agonist for Analgesic Research


RWJ52353 hydrochloride is a synthetic small molecule belonging to the imidazole-thiophene class . It is characterized as an orally active and highly selective agonist for the α2D-adrenergic receptor (α2D-AR) [1]. The compound is primarily utilized in preclinical analgesic research, with documented activity in rodent models of pain [1].

RWJ52353: Why α2D Selectivity Matters


The α2-adrenergic receptor family comprises three distinct subtypes (α2A, α2B, α2C) in humans, with α2D recognized as the rodent ortholog of α2A [1]. While classical α2 agonists like clonidine and dexmedetomidine exhibit potent activity at the α2A receptor, their affinity and selectivity profiles differ significantly, leading to varied in vivo pharmacodynamics and therapeutic windows [2]. RWJ52353 was specifically optimized for high-affinity binding to the α2D subtype, and its unique selectivity profile cannot be replicated by other in-class compounds without extensive re-validation. Substituting RWJ52353 with a generic α2 agonist would compromise the fidelity and reproducibility of experimental outcomes in α2D-specific mechanistic studies [3].

RWJ52353: Evidence Guide for Selection


α2D Binding Affinity Profile

RWJ52353 demonstrates sub-nanomolar binding affinity for the α2D-adrenergic receptor, with a Ki of 1.5 nM, establishing it as one of the highest-affinity ligands for this subtype [1]. This binding affinity is substantially higher than that of the clinically used α2 agonists clonidine and guanfacine, and also exceeds that of the non-selective agonist UK 14,304 .

Adrenergic Receptor Binding Affinity Analgesia

α2 Subtype Selectivity Profile

RWJ52353 displays a defined selectivity profile across the α2-adrenergic receptor family. While it binds with high affinity to α2D (Ki = 1.5 nM), its affinity for the α2A, α2B, and α1 subtypes is significantly lower [1]. This profile contrasts with that of medetomidine, which has similar high affinity for both α2D and α2A subtypes .

Receptor Selectivity Pharmacology Off-Target Effects

In Vivo Analgesic Efficacy

RWJ52353 demonstrates robust, dose-dependent antinociception in standard rodent pain models following oral administration [1]. In the mouse abdominal irritation test, its potency (ED50 = 15.1 mg/kg) is distinct from that of clonidine, which requires different dosing regimens and routes to achieve comparable analgesic effects in other pain models [2].

Analgesia In Vivo Pharmacology Pain Models

OCT Transporter Modulation

Beyond its primary adrenergic pharmacology, RWJ52353 has been identified as a modulator of organic cation transporters (OCTs), a property not commonly associated with other α2 agonists like clonidine or dexmedetomidine [1]. This secondary pharmacology could have implications for studies involving co-administered substrates or investigations into polypharmacology.

Drug Transporters Pharmacokinetics OCT

RWJ52353: Recommended Applications


α2D Signaling Pathways in Analgesia

RWJ52353 is an essential tool for preclinical studies aimed at elucidating the specific contribution of the α2D-adrenergic receptor to pain modulation. Its high affinity and defined selectivity profile [1] enable researchers to activate this subtype with minimal confounding activity at other adrenergic receptors, thereby generating cleaner and more interpretable data in mechanistic pain research.

Target Validation in Visceral Pain Models

The established oral bioavailability and analgesic efficacy of RWJ52353 in rodent abdominal irritation tests [2] make it an ideal compound for target validation studies. It can be used to confirm the role of α2D receptors in visceral pain pathways and to benchmark the efficacy of novel analgesic candidates in this specific indication.

OCT-Related Polypharmacology

Given its unique activity as a modulator of organic cation transporters (OCTs) [3], RWJ52353 is a valuable compound for research exploring the interplay between adrenergic signaling and drug transporter function. It can serve as a chemical probe to study potential drug-drug interactions at the transporter level and to understand the contribution of OCT modulation to the overall in vivo pharmacology of α2-adrenergic ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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